3h-Spiro[2-benzofuran-1,9'-fluorene]
Description
Structure
3D Structure
Properties
CAS No. |
161-37-5 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
spiro[1H-2-benzofuran-3,9'-fluorene] |
InChI |
InChI=1S/C20H14O/c1-4-10-17-14(7-1)13-21-20(17)18-11-5-2-8-15(18)16-9-3-6-12-19(16)20/h1-12H,13H2 |
InChI Key |
CMIJNLJJJPBKHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3(O1)C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Synthetic Methodologies Towards 3h Spiro 2 Benzofuran 1,9 Fluorene and Analogs
Established Spirocyclization Strategies for Fluorene (B118485) and Benzofuran (B130515) Integration
Traditional synthetic routes to spiro compounds often rely on multi-step sequences that can be lengthy and inefficient. However, several established strategies have proven effective for the integration of fluorene and benzofuran moieties into a single spirocyclic scaffold.
A prominent strategy for creating the spirofluorene core involves a double intramolecular electrophilic aromatic substitution (EAS) reaction. acs.org This approach typically begins with a bis-aryl ketone precursor. nih.gov In the presence of a strong acid, such as methanesulfonic acid (MsOH), the carbonyl group is protonated, enhancing the electrophilicity of the central carbon atom. acs.orgnih.gov This facilitates two sequential intramolecular cyclization events, where the aryl rings act as nucleophiles, attacking the electrophilic central carbon. nih.gov This pathway culminates in the formation of the spirobifluorene scaffold in a single, efficient step. acs.org
This method serves as a more direct alternative to the classical Clarkson and Gomberg synthesis, which involves the nucleophilic attack of a bicyclic compound onto a fluorenone followed by a separate acid-catalyzed cyclization. nih.gov The success of the double EAS reaction can be predicted using theoretical approaches, such as the Fukui dual function, which helps to assess the thermodynamic and kinetic viability of the cyclization for different heterocyclic precursors. acs.orgnih.gov
Table 1: Key Features of Intramolecular EAS for Spirofluorene Synthesis
| Feature | Description | Source(s) |
| Precursor | Bis-aryl ketone derivatives | nih.gov |
| Key Reagent | Strong acids, typically methanesulfonic acid (MsOH) | acs.orgnih.gov |
| Mechanism | Double intramolecular electrophilic aromatic substitution (EAS) | acs.org |
| Advantage | One-step synthesis of the spiro core, good yields | acs.org |
| Theoretical Tool | Fukui dual function can predict reaction success | acs.orgnih.gov |
A more recent and highly efficient method for constructing spirobifluorene frameworks is the direct, formal dehydrative coupling of biaryls and fluorenones. nih.gov This protocol is typically mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) under relatively mild conditions. nih.govresearchgate.net The reaction proceeds by sequentially forming two carbon-carbon bonds, directly yielding the spirobifluorene product without the need for pre-functionalized starting materials like halogenated or metalated intermediates. nih.govresearchgate.net
This strategy offers a significant advantage in terms of simplicity and practicality. It has been successfully applied to a range of (hetero)biaryls and fluorenones, demonstrating good functional group tolerance. nih.govresearchgate.net The versatility of this method allows for the streamlined synthesis of complex, π-extended molecules with multiple spiro centers, which are of interest in materials science. nih.gov
Table 2: Tf₂O-Mediated Dehydrative Coupling for Spirobifluorene Analogs
| Parameter | Details | Source(s) |
| Reactants | (Hetero)biaryls and fluorenones | nih.gov |
| Mediator | Trifluoromethanesulfonic anhydride (Tf₂O) | nih.govresearchgate.net |
| Reaction Type | Formal dehydrative coupling / spirocyclisation | nih.gov |
| Key Benefit | Avoids halogenated and metalated intermediates | nih.gov |
| Yields | Generally good to high | nih.gov |
The synthesis of spiro compounds containing a benzofuranone moiety can be achieved through various transition metal-catalyzed annulation reactions. One such method is a rhodium(III)-catalyzed hydroacylation, which facilitates a cascade [4 + 1] annulation to form functionalized spirobenzofuranones efficiently and with high atom economy. rsc.org
Another powerful approach involves a phenyliodine(III) diacetate (PIDA)/CuBr-mediated spirocyclization. This reaction constructs a spiro[benzofuran-2,2'-benzo[b]thiophene]-3,3'-dione skeleton from (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-(2-halogenphenyl)prop-2-en-1-ones and potassium ethylxanthate. researchgate.net The proposed mechanism involves a PIDA-mediated oxidative C–O bond formation, followed by a copper-catalyzed spirocyclization step, showcasing a sophisticated cascade process to build the complex spiroheterocyclic system. researchgate.net
Advanced Synthetic Approaches to Heterocycle-Containing Spiro Compounds
Modern synthetic chemistry continues to provide innovative solutions for the construction of complex molecules. One-pot reactions and electrochemical methods represent the forefront of these advancements, offering increased efficiency and sustainability.
An effective one-pot strategy has been developed for the synthesis of various spiro-isobenzofuran compounds. nih.govnih.gov This method involves the sequential condensation and oxidation of ninhydrin (B49086) with aminonaphthoquinones. nih.govacs.orgacs.org The initial condensation is typically carried out in acetic acid at elevated temperatures (50–100 °C). acs.org Following this, the reaction mixture is cooled, and an oxidizing agent, such as periodic acid (H₅IO₆), is added to induce oxidative cleavage of the intermediate vicinal diols at room temperature. nih.govacs.org
This process yields a variety of complex spiro compounds, such as spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones, in good to high yields. nih.govnih.gov A key advantage of this method is its operational simplicity; the desired products often precipitate directly from the reaction mixture, allowing for easy separation by filtration. acs.org
Table 3: One-Pot Synthesis of Spiro-Isobenzofuran Derivatives
| Step | Reagents & Conditions | Purpose | Source(s) |
| 1. Condensation | Ninhydrin, 4-amino-1,2-naphthoquinones, Acetic Acid, 50-100 °C | Formation of intermediate adduct | nih.govacs.org |
| 2. Oxidation | Periodic acid (H₅IO₆), Room Temperature | Oxidative cleavage to form spiro product | nih.govacs.org |
| Workup | Simple filtration of precipitated product | Isolation of pure compound | acs.org |
Electrochemical synthesis has emerged as a powerful and green tool for constructing complex molecular architectures. A notable application is the electrochemical dearomatization of indoles to access diverse fluorine-containing spirocyclic indolines. acs.orgacs.org This method merges a fluorine-containing group with an indole (B1671886) nucleus under oxidant-free conditions, providing an environmentally friendly alternative to traditional methods that often require stoichiometric chemical oxidants. acs.orgacs.org
This robust process delivers a wide array of tri- and difluoromethylated 3,3-spiroindolines with good functional group tolerance. acs.org The reaction is believed to proceed through a radical-induced dearomatization of the indole. acs.org This electrochemical strategy has also been extended to the synthesis of phosphonylated spirocyclic indolines, highlighting its versatility in creating high-value chemical frameworks for potential applications in drug discovery. bohrium.comresearchgate.net
Cascade Reactions for Spiro-Dihydrofluorene-Benzofuranone Frameworks
Cascade reactions, also known as tandem or domino reactions, offer a powerful and efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single operation. This approach minimizes waste, reduces reaction times, and often allows for the construction of multiple stereocenters with high control.
A notable example in the synthesis of spiro-dihydrofluorene-benzofuranone frameworks is the divergent metal-free [4+2] cascade reaction between 1-indanylidenemalononitrile and 3-benzylidenebenzofuran-2(3H)-one. acs.org This reaction, promoted by an organocatalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds under mild conditions to afford a variety of spiro-dihydrofluorene-benzofuranones in good yields. acs.org The reaction mechanism is proposed to involve a cascade of transformations that rapidly build the complex spirocyclic system. acs.org The ability to tune the reaction conditions to favor the formation of either the spiro compound or an axially chiral fluorenylamine-phenol derivative highlights the versatility of this methodology. acs.org
Table 1: Synthesis of Spiro-dihydrofluorene-benzofuranones via Cascade Reaction acs.org
| Entry | Reactant 1 | Reactant 2 | Catalyst | Yield (%) |
| 1 | 1-Indanylidenemalononitrile | 3-Benzylidenebenzofuran-2(3H)-one | DABCO | 85 |
| 2 | Substituted 1-Indanylidenemalononitrile | Substituted 3-Benzylidenebenzofuran-2(3H)-one | DABCO | 78-92 |
Azomethine Ylide Cycloadditions for Benzofuran Spiro-Pyrrolidine Derivatives
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines. When the dipolarophile is an exocyclic double bond, this reaction provides an efficient entry into spiro-pyrrolidine frameworks. This methodology has been successfully applied to the synthesis of benzofuran spiro-pyrrolidine derivatives, which are analogs of the fluorene-containing target. mdpi.comnih.gov
A three-component reaction involving a (Z)-3-benzylidenebenzofuran-2(3H)-one, an amino acid (such as sarcosine), and a dipolarophile (like ninhydrin) can generate the azomethine ylide in situ, which then undergoes a [3+2] cycloaddition to furnish the desired spiro-pyrrolidine compound. nih.gov These reactions often proceed with high diastereoselectivity, yielding complex molecules with multiple stereocenters. mdpi.com The reaction conditions can be optimized by screening solvents and temperature to achieve high yields and selectivities. mdpi.comnih.gov
Table 2: Three-Component Synthesis of Benzofuran Spiro-Pyrrolidine Derivatives nih.gov
| Entry | Benzofuranone Derivative | Amino Acid | Dipolarophile | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (Z)-3-Benzylidenebenzofuran-2(3H)-one | Sarcosine | Ninhydrin | Acetonitrile (B52724) | 82 | 9:1 |
| 2 | (Z)-3-Benzylidenebenzofuran-2(3H)-one | Sarcosine | Ninhydrin | THF | 95 | >20:1 |
| 3 | Substituted (Z)-3-Benzylidenebenzofuran-2(3H)-one | Sarcosine | Ninhydrin | THF | 74-99 | >20:1 |
Enantioselective Synthesis and Chiral Resolution for Spiro[benzofuran-fluorene] Derivatives
The spiro center in 3H-Spiro[2-benzofuran-1,9'-fluorene] and its derivatives is a stereogenic center, meaning these molecules can exist as enantiomers. The development of methods to obtain enantiomerically pure forms of these compounds is crucial for various applications. This is typically achieved through asymmetric catalysis or by separating the enantiomers of a racemic mixture using chiral resolution techniques.
Asymmetric Catalysis in Spiro Compound Formation
Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. In the context of spiro[benzofuran-fluorene] analogs, organocatalysis has emerged as a powerful strategy. Chiral bifunctional catalysts, such as quinine-derived ureas or squaramides, have been successfully employed in enantioselective annulation reactions. nih.govrsc.org
For instance, a highly enantioselective [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones has been achieved using a quinine-derived urea (B33335) catalyst. rsc.org This reaction provides access to complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent yields and stereocontrol. rsc.org Similarly, chiral bifunctional squaramide catalysts have been used in the reaction between aurone-derived α,β-unsaturated imines and ynones, followed by a divergent annulation, to produce spiro-cyclopentanone benzofurans with high diastereo- and enantioselectivities. nih.gov These examples demonstrate the potential of asymmetric catalysis to generate enantiomerically enriched spiro-benzofuran derivatives, a strategy that is conceptually applicable to the synthesis of chiral 3H-Spiro[2-benzofuran-1,9'-fluorene].
Table 3: Asymmetric Synthesis of Spiro-Benzofuran Derivatives nih.govrsc.org
| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |
| [3+2] Annulation | Quinine-derived urea | N-2,2,2-Trifluoroethylisatin ketimines, 3-Alkylidene benzofuranones | Spiro[benzofuran-pyrrolidine]indolinedione | up to 98 | up to 99:1 er |
| Divergent Annulation | Chiral bifunctional squaramide | Aurone-derived α,β-unsaturated imine, Ynone | Spiro-cyclopentanone benzofuran | 90 | 92% ee |
Chromatographic Resolution Techniques (e.g., Chiral HPLC) for Enantiopure Spiro Compounds
When a racemic mixture of a spiro compound is synthesized, the individual enantiomers can be separated by chiral resolution techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
While specific chiral HPLC methods for the resolution of 3H-Spiro[2-benzofuran-1,9'-fluorene] are not extensively documented in the readily available literature, the successful application of this technique to structurally similar compounds, such as benzo[c]fluorene derivatives, demonstrates its feasibility. For the resolution of reduced benfluron, a benzo[c]fluorene derivative, a Chiralcel OD-R column has been used effectively. The choice of mobile phase is critical for achieving good separation. For example, a mixture of acetonitrile and 1 M NaClO4 was found to be suitable for the separation of reduced benfluron enantiomers. This highlights the importance of method development, including the selection of the appropriate chiral stationary phase and mobile phase, to achieve baseline separation of the enantiomers of complex spirocyclic systems.
Structural Elucidation and Conformational Analysis of 3h Spiro 2 Benzofuran 1,9 Fluorene and Its Congeners
Advanced Spectroscopic Characterization for Structural Confirmation
The definitive determination of the complex, three-dimensional structure of spirocyclic molecules necessitates the use of sophisticated spectroscopic and analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are indispensable for confirming the connectivity, stereochemistry, and solid-state geometry of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Insight
NMR spectroscopy is a powerful tool for the structural elucidation of spiro[benzofuran-fluorene] congeners in solution. A full NMR assignment, including 1H, 13C, and two-dimensional techniques like COSY, HSQC, and HMBC, provides unambiguous confirmation of the molecular structure.
For instance, the complete 1H and 13C NMR assignments have been successfully made for analogues such as 2′,7′-dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one, confirming the connectivity of the spiro-linked ring systems. acs.orgmdpi.commdpi.com In the study of spiro[benzofuran-3,3'-pyrroles], derivatives were thoroughly analyzed using 1H, 13C, and 2D-NMR (COSY, HMQC, HMBC) to confirm their complex structures. nih.gov This level of detailed analysis allows for the precise mapping of proton and carbon environments, which is fundamental for confirming the successful synthesis of the target scaffold.
The kinetic and structural behavior of photochromic compounds like 3-(2-fluorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran have also been investigated using 1H and 19F NMR, demonstrating the technique's utility in assigning the structure of different isomers and monitoring their dynamics in solution. mdpi.com
Table 1: Representative NMR Data for a Spiro-benzofuran Congener (Note: This table is a representation of typical data and does not correspond to the specific parent compound)
| Atom | 1H Shift (ppm) | 13C Shift (ppm) |
|---|---|---|
| H-4' | 7.95 (d) | 151.8 |
| H-5' | 7.20 (d) | 129.5 |
| H-6' | 7.60 (dd) | 135.0 |
| C-spiro | - | 91.2 |
X-ray Diffraction Analysis for Solid-State Molecular Geometry
For the closely related spiro[fluorene-9,9′-xanthene] (SFX), the structure was unambiguously determined by single-crystal X-ray diffraction, revealing the orthogonal orientation of the fluorene (B118485) and xanthene moieties. researchgate.net Similarly, the first X-ray crystal structure of 2′,7′-dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one was obtained, providing detailed geometric parameters. acs.orgmdpi.com
In this xanthene analogue, the angles around the spiro carbon atom show slight distortion from ideal tetrahedral geometry, ranging from 101.94(9)° within the constrained isobenzofuranone ring to 114.14(9)°. mdpi.com The xanthene group maintains a planar conformation, and the interplanar angle between the xanthene and isobenzofuranone rings is 87.679(14)°, confirming their nearly perpendicular arrangement. mdpi.com The structure of spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione has also been confirmed by X-ray crystallography. rsc.org
Analysis of various 9,9-disubstituted fluorene derivatives provides further insight into the geometry of the fluorene unit itself. In 9,9-bis(hydroxymethyl)-9H-fluorene, the two benzene (B151609) rings of the fluorene system are inclined at an angle of 5.1(1)°. mdpi.com This slight twist is a common feature driven by crystal packing effects. mdpi.com
Table 2: Selected Crystallographic Data for 2′,7′-dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.72260(6) |
| b (Å) | 12.79542(10) |
| c (Å) | 16.74757(13) |
| β (°) | 91.3986(7) |
| Interplanar Angle | 87.679(14)° |
Data sourced from mdpi.com
Computational Approaches to Conformational Preferences
To complement experimental data, computational methods are employed to explore the conformational landscape, calculate energetic preferences, and provide a deeper understanding of the molecule's geometric parameters.
Quantum Chemical Calculations of Energetic Minima and Conformational Distribution
Quantum chemical calculations, particularly those using density functional theory (DFT), are essential for identifying stable conformers and the energy barriers between them. For 9-ethylfluorene, a simplified analogue, density functional calculations were used to determine the energies of different conformers (symmetric and unsymmetric) as well as the barrier to their interconversion. researchgate.net
Analysis of Dihedral Angles and Interatomic Distances
Computational models provide precise values for key geometric parameters like dihedral angles and interatomic distances, which define the molecule's shape. In studies of cyclic [n]spirobifluorenylene radical cations, optimized structures and the calculated dihedral angles between fluorene units were determined using computational methods. researchgate.net
Investigation of Spiro-Conjugation Effects on Molecular Architecture
Spiro-conjugation is a defining feature of spiro[benzofuran-fluorene] and its congeners, where the orthogonal arrangement of the two π-systems allows for through-space electronic communication between them. This interaction significantly influences the molecular architecture and electronic properties.
This phenomenon arises from the overlap of the p-orbitals of the two perpendicular π-systems through the central spiro-carbon atom. researchgate.net Theoretical and experimental studies on the parent 9,9'-spirobifluorene (SBF) have provided clear evidence of this effect. The highest occupied molecular orbital (HOMO) of the fluorene subunits splits into a spiro-antibonding HOMO and a spiro-bonding HOMO-1 as a direct consequence of these spiroconjugative interactions. researchgate.net
First-principles DFT calculations on polyspirobifluorene derivatives confirm the importance of spiroconjugation, showing that both the HOMO and the lowest exciton (B1674681) level are not confined to the polymer backbone but extend significantly into the fluorene units at the spiro center. acs.org This delocalization can be controlled, as peripheral functionalization of the spirobifluorene scaffold can serve as a tool to switch the spiroconjugation "ON" or "OFF," thereby impacting both chemical reactivity and photophysical properties. researchgate.netnih.gov The effectiveness of spiroconjugation is also sensitive to the nature of the spiro-atom; for instance, it is less effective in spirogermabifluorenes compared to their silicon analogues due to longer Ge-C bond lengths. mdpi.com This through-bond and through-space interaction is fundamental to the unique electronic characteristics of this class of compounds.
Electronic Structure and Photophysical Properties of Spiro Benzofuran Fluorene Systems Research Findings Focus
Theoretical Treatment of Electronic States and Orbital Interactions in Spiro Compounds
The electronic properties of spiro compounds like 3h-Spiro[2-benzofuran-1,9'-fluorene] are largely governed by the interactions between the frontier molecular orbitals (FMOs) of the constituent benzofuran (B130515) and fluorene (B118485) moieties. Theoretical calculations, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are crucial for understanding these interactions.
In spirobifluorene, a well-studied analogue, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often localized on different π-systems. This spatial separation of FMOs is a key characteristic of many spiro compounds. The HOMO of the fluorene subunits in spirobifluorene splits into a spiro-antibonding HOMO and a spiro-bonding HOMO-1 due to spiroconjugative interactions. researchgate.net This phenomenon, known as spiro-splitting, arises from the through-space and through-bond interactions between the p-orbitals of the two perpendicular moieties. researchgate.net
Theoretical studies on carbene-stabilized borafluorene, another related structure, have utilized methods like ab initio calculations to investigate their electronic structure and biradical character. latrobe.edu.au These computational approaches provide insights into the nature of electronic transitions and the distribution of electron density in the ground and excited states. For instance, in some donor-π-acceptor systems incorporating a spirobifluorene linker, the HOMO is primarily centered on the donor unit while the LUMO is localized on the acceptor, leading to a charge-transfer character in the excited state. chemrxiv.org
The theoretical treatment of these systems is essential for predicting their photophysical behavior and for the rational design of new materials with tailored electronic properties. The perpendicular arrangement of the π-systems in the spiro scaffold can effectively hinder intermolecular π-π stacking, which is often a cause of luminescence quenching in the solid state. mdpi.com
Understanding π-Conjugation and Orthogonal π-Systems in Spiro Scaffolds
A defining feature of spiro compounds is the presence of two orthogonal π-systems. In the case of 3h-Spiro[2-benzofuran-1,9'-fluorene], the benzofuran and fluorene ring systems are held in a nearly perpendicular orientation by the central spiro-carbon atom. This orthogonality largely prevents conventional π-conjugation between the two moieties. However, a unique form of electronic interaction, known as spiroconjugation , can occur. researchgate.net
Spiroconjugation is a through-space and through-bond interaction between the π-orbitals of the two perpendicular systems. researchgate.net This interaction, though weaker than traditional π-conjugation, can influence the electronic energy levels and photophysical properties of the molecule. The extent of spiroconjugation can affect the energy gap between the HOMO and LUMO, thereby influencing the absorption and emission wavelengths. For example, the introduction of a spirobifluorene linker in some dye molecules has been shown to cause a small bathochromic (red) shift in the emission spectrum compared to a simpler fluorene linker, an effect attributed to spiro-conjugation. chemrxiv.org
The synthesis and characterization of π-conjugated compounds involving a spiro[fluorene-9,4'-[4H]indeno[1,2-b]furan] core have demonstrated that extending the π-conjugation on one of the moieties can lead to intense fluorescence and high thermal stability. elsevierpure.com The orthogonal nature of the spiro scaffold helps to maintain the distinct electronic properties of each π-system while still allowing for subtle electronic communication. This unique structural arrangement offers a strategy for designing three-dimensional organic functional materials. researchgate.net
Circularly Polarized Luminescence (CPL) in Chiral Spiro-Fused Polycyclic Aromatic Compounds
When the two π-systems in a spiro compound are dissymmetric, the resulting molecule is chiral. nih.gov This chirality can give rise to chiroptical properties such as circular dichroism (CD) and circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-circularly polarized light by a chiral luminophore. light-am.com Spiro-fused polycyclic aromatic compounds are excellent candidates for CPL-active materials due to their rigid chiral structures. nih.gov
Research on furan-containing chiral spiro-fused polycyclic aromatic compounds has shown that these materials can exhibit significant CPL activity. nih.gov The dissymmetry factor (), which quantifies the degree of circular polarization in the emitted light, is a key parameter for CPL materials. For some boron-containing chiral spiro molecules, values of up to 3 x 10⁻³ have been reported. nih.gov
The development of chiral spirofluorene-embedded multiple-resonance thermally activated delayed fluorescence (MR-TADF) emitters has led to efficient pure-green circularly polarized electroluminescence (CPEL) in organic light-emitting diodes (OLEDs). researchgate.net These devices have shown dissymmetry factors (|gEL|) on the order of 10⁻³. researchgate.net The introduction of a spiro-fluorene structure into the MR-TADF framework can enhance the spin-orbit coupling, which is beneficial for achieving high efficiency. researchgate.netnih.gov
The synthesis of chiral spiro polycyclic aromatic compounds with thiophene (B33073) and thiophene S,S-dioxide units has also yielded new families of CPL-active materials. researchgate.net The ability to synthesize these compounds in their enantiopure forms is crucial for maximizing their CPL performance. nih.gov
| Compound Type | Property | Value | Reference |
| Boron-Containing Chiral Spiro Molecules | up to 3 x 10⁻³ | nih.gov | |
| Chiral Spirofluorene-Embedded MR-TADF | gEL |
Near-Infrared (NIR) Emission Properties of Spiro[benzofuran-xanthene] Analogs
While the primary focus is on spiro[benzofuran-fluorene], examining analogous structures can provide valuable insights into potential properties. Replacing the fluorene moiety with a xanthene core, which is known for its excellent fluorescence properties, can lead to materials with emission in the near-infrared (NIR) region of the electromagnetic spectrum.
Xanthene-based dyes, such as fluorescein (B123965) and rhodamine, typically absorb and emit in the visible range (500-600 nm). mdpi.com However, structural modifications can shift their optical properties into the NIR region (700-1000 nm). One effective strategy is to replace the oxygen atom at the 10'-position of the xanthene core with other atoms like silicon or carbon. mdpi.comrsc.org This modification extends the π-conjugation and lowers the energy gap, resulting in a red-shift of the absorption and emission maxima.
Fluorene-based analogues of xanthene dyes have been developed that exhibit absorption and fluorescence beyond 800-900 nm in aqueous solutions. rsc.org This represents a significant red-shift of 300-400 nm compared to the original oxygen-bridged xanthenes. rsc.org These fluorene analogues provide a pathway to low molecular weight fluorescent markers for the second biological window (NIR-II, ca. 1000-1350 nm). rsc.org
The spirocyclic structure in many xanthene-based probes is crucial for their "turn-on" fluorescence mechanism. nih.gov An equilibrium between a non-fluorescent "ring-closed" spirolactone form and a fluorescent "ring-opened" zwitterionic form can be controlled by external stimuli. nih.gov While the focus of this section is on NIR emission, it is noteworthy that the spiro linkage plays a critical role in the functionality of these related dye systems. The development of Si-rhodamine NIR probes has enabled in vivo imaging applications. mdpi.com
| Dye Class | Key Structural Feature | Emission Range | Reference |
| Xanthene Analogues | Heteroatom substitution (Si, C) at 10'-position | Red-shifted towards NIR | mdpi.com |
| Fluorene Analogues of Xanthenes | Replacement of oxygen bridge with fluorene | > 800-900 nm | rsc.org |
Applications in Advanced Functional Materials
Exploiting the Unique Three-Dimensional Structure in Organic Electronics
The hallmark of spiro-fluorene compounds is their rigid, non-planar structure. By connecting the benzofuran (B130515) and fluorene (B118485) moieties through a single spiro-carbon, the two aromatic systems are held in a nearly perpendicular orientation. mdpi.com This three-dimensional conformation prevents the close packing and aggregation that often plague linear, planar organic semiconductors. 20.210.105 Consequently, materials based on this scaffold are known to form smooth, uniform thin films, a crucial requirement for fabricating reliable and efficient electronic devices. nih.gov
Organic Light-Emitting Diodes (OLEDs) as Emitters and Host Materials
In the realm of OLEDs, spiro-fluorene derivatives have demonstrated exceptional promise, primarily as host materials for phosphorescent and fluorescent emitters. rsc.orgresearchgate.net The high triplet energy of the fluorene core makes it an excellent host for green, yellow, and red phosphorescent emitters, ensuring efficient energy transfer to the guest dopant molecules. The spiro-architecture contributes to high glass transition temperatures (Tg), which translates to enhanced thermal and morphological stability of the device's emissive layer during operation. 20.210.105
Furthermore, the steric hindrance provided by the bulky spiro structure helps to physically separate emitter molecules within the host matrix, suppressing concentration quenching and maintaining high photoluminescence quantum yields even at high dopant concentrations. 20.210.105 This leads to OLEDs with high external quantum efficiencies (EQE), low turn-on voltages, and improved operational lifetimes. rsc.org Derivatives of spiro[fluorene-9,9′-phenanthren-10′-one], for instance, have been used to create highly efficient yellow OLEDs with EQEs exceeding 27%. rsc.org
Performance of OLEDs Featuring Spiro-Fluorene Host Materials
| Spiro Host Material Derivative | Dopant/Emitter | Max. EQE (%) | Turn-on Voltage (V) | Color | Reference |
|---|---|---|---|---|---|
| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole | PO-01 (Yellow Phosphor) | 27.1 | 2.1 | Yellow | rsc.org |
| Spiro[acridine-9,9′-fluorene]-carbazole | N/A (Non-doped) | ~4.1 (cd/A) | ~3.5 | Deep-Blue | researchgate.net |
| Spiro(fluorene-9,9′-xanthene)-acridine | N/A (AIE Emitter) | Not specified | Not specified | Blue | rsc.org |
| Spiro[benzo[ij]tetraphene-7,9'-fluorene] derivative | N/A (Non-doped) | 4.63 | Not specified | Deep-Blue | researchgate.net |
Organic Field-Effect Transistors (OFETs) for Charge Transport Properties
The intrinsic properties of spiro-fused polycyclic aromatic compounds make them attractive candidates for the active channel layer in OFETs. nih.gov Efficient charge transport in these devices relies on ordered molecular packing to facilitate intermolecular hopping of charge carriers. While the spiro-structure is designed to prevent strong π-π stacking, this can be advantageous for OFET stability. The amorphous nature of films made from spiro-compounds can lead to more isotropic and stable charge transport properties, reducing performance variability that can arise from different crystalline orientations (polymorphism).
The rigid, conjugated fluorene and benzofuran components provide the necessary pathways for intramolecular charge delocalization. Theoretical studies on related spiro[fluorene-9,9′-xanthene] (SFX) systems show that these materials can possess high hole mobilities, in some cases orders of magnitude higher than the widely used hole transport material Spiro-OMeTAD. uu.nl By chemically modifying the peripheral units of the 3h-Spiro[2-benzofuran-1,9'-fluorene] core, it is possible to tune the frontier molecular orbital (HOMO/LUMO) energy levels to facilitate efficient injection of either holes or electrons from the source electrode, making them versatile for both p-type and n-type transistors.
Organic Photovoltaic Cells (OPVs) as Active Layer Components
In organic solar cells, spiro-fluorene based materials have been successfully employed as non-fullerene acceptors and, more commonly, as hole-transporting materials (HTMs) in both bulk-heterojunction and perovskite solar cells. nih.govresearchgate.netrsc.org As an HTM, the material must have a suitable HOMO energy level to efficiently extract holes from the light-absorbing layer (e.g., a perovskite or a donor polymer) and transport them to the anode. uu.nl
The three-dimensional structure of compounds like 3h-Spiro[2-benzofuran-1,9'-fluorene] is again beneficial, as it helps to form a uniform and continuous film that completely covers the active layer, preventing short circuits and ensuring efficient charge collection. rsc.org The inherent hydrophobicity of the spiro scaffold can also enhance the stability of the underlying perovskite layer by preventing moisture ingress. Derivatives of spiro[fluorene-9,9′-xanthene] have been used as interfacial layers in perovskite solar cells, leading to power conversion efficiencies (PCEs) over 20% by promoting efficient hole shuttling and passivating defects at the perovskite surface. rsc.org
Performance of Solar Cells with Spiro-Fluorene Components
| Device Type | Spiro-Compound Role | Spiro-Compound Derivative | Power Conversion Efficiency (PCE) (%) | Reference |
|---|---|---|---|---|
| Perovskite Solar Cell | Hole Transporting Material | Spiro[fluorene-9,9′-xanthene] (SFX) derivative | 20.03 | rsc.org |
| Organic Solar Cell | Non-fullerene Acceptor | 9,9′-spirobi[9H-fluorene]-PDI | 5.34 | rsc.org |
Design Principles for High Thermal Stability and Processability in Spiro-Fluorene Compounds
The exceptional thermal stability and solution processability of spiro-fluorene compounds are direct consequences of their molecular architecture. The key design principle is the sp³-hybridized central carbon, which disrupts the planarity of the molecule.
High Thermal Stability: The rigid, interlocking nature of the two orthogonal aromatic systems results in a high glass transition temperature (Tg). 20.210.105 This means the material can withstand higher temperatures without undergoing morphological changes, which is critical for the long-term stability and lifetime of electronic devices that generate heat during operation. The spiro-functionalization has been shown to significantly improve the thermal stability of fluorene-based polymers by raising their Tg. 20.210.105
Excellent Processability: Planar aromatic molecules tend to have strong intermolecular attractions, leading to low solubility and a tendency to crystallize. The non-planar, three-dimensional shape of spiro-compounds frustrates this close packing, weakening intermolecular forces. 20.210.105 This results in excellent solubility in common organic solvents, allowing for the use of cost-effective solution-based processing techniques like spin-coating and inkjet printing to fabricate large-area devices.
Development of Conjugated Microporous Organic Polymers (COPs) from Spiro Scaffolds
The rigid and contorted geometry of spiro-fluorene scaffolds makes them ideal building blocks for creating conjugated microporous polymers (CMPs), also known as conjugated organic polymers (COPs). rsc.org These materials are three-dimensional networks of π-conjugated units linked by strong covalent bonds, resulting in a structure with permanent, intrinsic porosity. frontiersin.org
By using a spiro-centered monomer as a rigid, three-dimensional node, polymers with high surface areas and tunable pore sizes can be synthesized. researchgate.netresearchgate.net For example, 9,9′-spirobifluorene has been used as a precursor to synthesize COPs with large surface areas (up to 1980 m²/g) through inexpensive FeCl₃-mediated polymerization. rsc.org The resulting polymers combine the electronic properties of a conjugated system with the physical properties of a porous material.
These spiro-based COPs have potential applications in gas storage and separation, heterogeneous catalysis, and chemical sensing. frontiersin.orgresearchgate.net The interconnected network of conjugated units can facilitate exciton (B1674681) migration, making them interesting candidates for photocatalysis and light-harvesting applications. researchgate.net The inherent porosity provides a high surface area for interaction with analytes, enhancing sensitivity in chemical sensors. researchgate.net
Structure Property Relationships in Spiro Benzofuran Fluorene Derivatives
Impact of Substituent Modifications on Electronic and Optical Properties
The electronic and optical properties of spiro[benzofuran-fluorene] derivatives are highly sensitive to the nature and position of substituent groups attached to the aromatic framework. nih.gov The strategic addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's absorption and emission characteristics. nih.gov
For instance, the incorporation of an electron-rich furan (B31954) unit, which acts as a strong electron-donating component, can lead to more efficient photo-induced intramolecular charge transfer (ICT). nih.gov This is evident when comparing furan-containing spiro compounds to their thiophene-based analogs; the increased electron-richness of the furan moiety results in distinct absorption and emission profiles. nih.gov Research on related benzofuran (B130515) derivatives has shown that the introduction of electron-donating substituents can be beneficial for enhancing specific biological activities, a principle that also applies to the modulation of photophysical properties. mdpi.com
Modifying the spiro[benzofuran-fluorene] core with different functional groups allows for precise control over key optical parameters. Attaching imidazole-derived moieties with varying electron-withdrawing strengths to a similar spiro[fluorene-xanthene] core has been shown to produce materials with strong deep-blue emission. rsc.org This strategy highlights how substituents can be used to manipulate the emission wavelength and quantum efficiency. The effects of different types of substituents on the photophysical properties are summarized in the table below.
Correlation of Molecular Rigidity and Spiro Center Architecture with Performance
The defining feature of spiro[benzofuran-fluorene] is its spiro center, a tetrahedral carbon atom that links the benzofuran and fluorene (B118485) moieties in a perpendicular orientation. nih.gov This unique structural arrangement is directly responsible for several performance advantages. The angle between the mean planes of the two connected ring systems is typically close to 90 degrees. rsc.orgresearchgate.net
This orthogonal geometry provides a rigid molecular scaffold that imparts high thermal stability. nih.gov Furthermore, the bulky, three-dimensional structure effectively disrupts intermolecular π-π stacking. rsc.org In many planar aromatic compounds, strong stacking interactions in the solid state can lead to aggregation-caused quenching (ACQ) of fluorescence, which diminishes the performance of optoelectronic devices. The spiro architecture preserves the rigidity of the polymer chain while preventing this stacking, thus improving both thermal and spectroscopic stabilities and helping to maintain high emission efficiency in the solid state. rsc.org
The rigidity of the spiro-fused framework contributes to well-resolved absorption spectra and influences the photophysical properties of the molecules. nih.gov This structural integrity is advantageous for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where stable and predictable material properties are essential. nih.gov
Strategies for Tuning Photophysical and Electronic Characteristics through Structural Engineering
Beyond simple substituent modifications, broader structural engineering strategies are employed to tailor the properties of spiro[benzofuran-fluorene] derivatives for specific applications. These strategies involve more significant alterations to the core molecular structure. nih.govresearchgate.net
One primary strategy is the extension of the π-conjugated system. nih.gov By adding more aromatic units to the benzofuran or fluorene parts of the molecule, the electronic delocalization along the backbone can be increased. researchgate.net This generally leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption and emission wavelengths. This allows for the tuning of the emission color across the visible spectrum. researchgate.net
Emerging Research Directions and Future Outlook
Exploration of Novel Synthetic Pathways for Highly Complex Spiro Architectures
The synthesis of complex spirocyclic systems like 3H-Spiro[2-benzofuran-1,9'-fluorene] and its derivatives presents a significant challenge in organic synthesis, demanding high levels of chemo-, regio-, and stereoselectivity. Researchers are actively exploring innovative catalytic methods to construct these intricate three-dimensional scaffolds efficiently and with atomic precision.
Recent advancements have highlighted the utility of transition-metal catalysis in forging spirocyclic frameworks. For instance, rhodium(III)-catalyzed C–H activation and annulation reactions have emerged as a powerful tool for the synthesis of functionalized spirobenzofuranones. rsc.orgrsc.org These methods offer an atom-economical approach to building complexity from relatively simple starting materials. One notable strategy involves the ortho-hydroxyl-group-assisted aldehyde C–H cascade [4+1] annulation, which has proven effective in creating spiro compounds. rsc.orgrsc.org While not yet applied to the direct synthesis of 3H-Spiro[2-benzofuran-1,9'-fluorene], these rhodium-catalyzed methodologies present a promising future direction for accessing its derivatives with diverse functionalities.
Another innovative approach involves the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), in mediating spirocyclization. PIDA-mediated oxidative C–O bond formation, followed by a copper-catalyzed spirocyclization step, has been successfully employed in the synthesis of novel spiro[benzofuran-2,2'-benzo[b]thiophene]-3,3'-diones. researchgate.net The adaptability of this strategy suggests its potential for constructing the oxaspirocyclic core of 3H-Spiro[2-benzofuran-1,9'-fluorene] derivatives.
Furthermore, one-pot synthetic routes are being developed to streamline the synthesis of related spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) building blocks, which share the spiro-fluorene core. 20.210.105acs.org These methods, often employing acid-catalyzed cyclization reactions, offer a more direct and efficient alternative to traditional multi-step syntheses. 20.210.105acs.org The development of similar one-pot strategies for 3H-Spiro[2-benzofuran-1,9'-fluorene] would be a significant step forward, facilitating its broader investigation and application.
The table below summarizes some of the emerging synthetic methodologies that hold promise for the construction of complex spiro architectures related to 3H-Spiro[2-benzofuran-1,9'-fluorene].
| Catalytic System/Reagent | Reaction Type | Key Features | Potential Application for 3H-Spiro[2-benzofuran-1,9'-fluorene] Synthesis |
| Rhodium(III) | C-H Activation/[4+1] Annulation | High atom economy, good functional group tolerance. rsc.orgrsc.org | Synthesis of functionalized benzofuran (B130515) precursors for spirocyclization. |
| PIDA/CuBr | Oxidative Spirocyclization | Mild reaction conditions, formation of novel spiroheterocycles. researchgate.net | Direct construction of the spiro[benzofuran-fluorene] core. |
| MeSO3H | One-Pot Cyclization | Inherent simplicity, use of readily available reagents. 20.210.105acs.org | Efficient, large-scale synthesis of the parent scaffold and its analogs. |
Integration of 3H-Spiro[2-benzofuran-1,9'-fluorene] in Hybrid Organic-Inorganic Materials
The rigid and sterically demanding spiro architecture of compounds related to 3H-Spiro[2-benzofuran-1,9'-fluorene] makes them excellent candidates for incorporation into hybrid organic-inorganic materials, particularly in the field of optoelectronics. The spiro center effectively disrupts intermolecular π-π stacking, leading to materials with high solubility, good film-forming properties, and stable amorphous morphologies—all of which are crucial for device performance and longevity.
A significant area of application is in perovskite solar cells (PSCs). Spiro[fluorene-9,9'-xanthene] (SFX)-based molecules have been investigated as interfacial layers and hole-transporting materials (HTMs) in PSCs. scispace.comresearchgate.netrsc.orgrsc.org These spiro compounds can improve the crystallization of the perovskite layer, reduce trap density, and passivate defects at the perovskite interface. scispace.com For instance, the integration of an SFX-based interlayer has been shown to enhance the power conversion efficiency (PCE) and photostability of PSCs. scispace.com Derivatives of spiro[fluorene-9,9'-xanthene] have been engineered to achieve high PCEs, in some cases exceeding that of the benchmark HTM, spiro-OMeTAD. researchgate.net The structural similarity of 3H-Spiro[2-benzofuran-1,9'-fluorene] suggests its potential as a core for designing novel HTMs for next-generation PSCs.
In the realm of organic light-emitting diodes (OLEDs), spiro-fluorene derivatives have been extensively used as host and emitting materials, particularly for blue-light emission. rsc.orgkoreascience.krdocumentsdelivered.comnih.gov The spiro configuration helps to maintain a high triplet energy level and prevent efficiency roll-off at high brightness. For example, spiro[fluorene-9,9'-phenanthren-10'-one]-carbazole-based host materials have been used to fabricate highly efficient yellow OLEDs with external quantum efficiencies exceeding 27%. rsc.org An acridine-functionalized spiro[fluorene-9,9'-xanthene] luminophore has been developed for blue OLEDs, demonstrating the versatility of this structural motif. rsc.org The unique electronic properties of the benzofuran moiety in 3H-Spiro[2-benzofuran-1,9'-fluorene] could be leveraged to tune the emission color and charge-transport characteristics of novel OLED materials.
The following table presents key performance data for optoelectronic devices incorporating spiro-fluorene derivatives, illustrating the potential for 3H-Spiro[2-benzofuran-1,9'-fluorene]-based materials.
| Device Type | Spiro Compound Application | Key Performance Metric |
| Perovskite Solar Cell | Hole-Transporting Material | Power Conversion Efficiency (PCE) up to 17.7%. researchgate.net |
| Perovskite Solar Cell | Interfacial Layer | Average PCE of 21.06% with enhanced photostability. scispace.com |
| Organic Light-Emitting Diode | Host Material for Yellow Emitter | External Quantum Efficiency (EQE) > 27%. rsc.org |
| Organic Light-Emitting Diode | Blue Emitting Material | Maximum External Quantum Efficiency of 2.58%. rsc.org |
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies of Spirocyclization
A deep understanding of the reaction mechanisms governing spirocyclization is crucial for the rational design of more efficient and selective synthetic routes. Traditional analytical techniques often provide only a snapshot of the initial and final states of a reaction. In contrast, advanced spectroscopic methods offer the possibility of real-time monitoring of reaction kinetics and the detection of transient intermediates, providing invaluable mechanistic insights.
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics of chemical reactions in situ. copernicus.orgnih.gov By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates. This technique could be applied to study the acid-catalyzed cyclization reactions used to form spiro[fluorene-9,9'-xanthene] frameworks, helping to elucidate the role of the acid catalyst and the nature of the key intermediates. 20.210.105acs.org For the synthesis of 3H-Spiro[2-benzofuran-1,9'-fluorene], real-time NMR could differentiate between various possible mechanistic pathways and help optimize reaction conditions to favor the desired spirocyclization over potential side reactions.
The application of advanced spectroscopic techniques to study the mechanistic details of spirocyclization reactions is still an emerging area. The table below outlines some of these techniques and their potential contributions to understanding the formation of 3H-Spiro[2-benzofuran-1,9'-fluorene].
| Spectroscopic Technique | Information Provided | Potential Application to Spirocyclization Studies |
| Real-Time NMR Spectroscopy | Reaction kinetics, identification of intermediates, structural elucidation. copernicus.orgnih.gov | Monitoring the progress of the reaction, identifying key intermediates in the formation of the spirocyclic core. |
| In-situ FTIR/Raman Spectroscopy | Changes in vibrational modes, detection of functional group transformations. | Tracking the formation and consumption of specific bonds during the cyclization process. |
| Time-Resolved Mass Spectrometry | Identification of transient species and reaction intermediates by their mass-to-charge ratio. | Detecting short-lived cationic or radical intermediates that may be involved in the spirocyclization mechanism. |
The continued development and application of these advanced analytical methods will undoubtedly deepen our understanding of the intricate processes involved in the synthesis of complex spiro molecules like 3H-Spiro[2-benzofuran-1,9'-fluorene], paving the way for the creation of novel materials with tailored properties.
Q & A
Q. What are the key synthetic methodologies for 3H-Spiro[2-benzofuran-1,9'-fluorene], and how can reaction conditions influence yield?
Synthesis typically involves multi-step reactions, including cyclization and spiro-junction formation. Critical parameters include:
- Solvent selection : Dichloromethane or polar aprotic solvents are often used to stabilize intermediates.
- Temperature control : Reactions may require gradients (60–150°C) to prevent side reactions .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking progress and purity . Example protocol: A two-step synthesis starting with benzofuran derivatization followed by fluorene coupling under reflux conditions.
Q. How is the structural identity of 3H-Spiro[2-benzofuran-1,9'-fluorene] confirmed experimentally?
- UHPLC-QqQ MS/MS : Validates molecular weight and fragmentation patterns against analytical standards .
- NMR spectroscopy : ¹H and ¹³C NMR resolve spiro-junction geometry and substituent effects (e.g., diethylamino groups at C-6') .
- X-ray crystallography : Definitive confirmation of spirocyclic conformation, though limited by crystal growth challenges .
Q. What drives the fluorescent properties of this compound, and how are they quantified?
Fluorescence arises from the conjugated xanthene-fluorene system, with emission modulated by substituents (e.g., amino groups enhance quantum yield). Methods include:
- Spectrofluorometry : Measure emission spectra (λex ~480 nm, λem ~520 nm in ethanol) .
- pH-dependent studies : Protonation of amino groups quenches fluorescence, useful for sensor design .
Advanced Research Questions
Q. How can substituent engineering optimize fluorescence efficiency and Stokes shift?
Substituents at C-3', C-6', and fluorene positions alter electronic transitions. For example:
| Substituent | Position | Effect on Fluorescence |
|---|---|---|
| Diethylamino | C-6' | ↑ Quantum yield |
| Methyl | C-3' | ↓ Solubility |
| Phenylamino | C-2' | Red-shifts emission |
| Computational modeling (TD-DFT) predicts orbital interactions, guiding rational design . |
Q. How to resolve contradictions in reported synthesis yields across studies?
Discrepancies often stem from:
- Purity of starting materials : Trace moisture degrades spiro-junction formation.
- Workup protocols : Column chromatography vs. recrystallization impacts recovery . Mitigation: Replicate conditions with inert atmospheres and standardized analytical methods (e.g., HPLC-MS) .
Q. What strategies improve environmental stability in optical applications?
Q. How do steric effects influence reactivity in cross-coupling reactions?
The spirocyclic structure imposes steric hindrance, limiting access to electrophilic sites. Solutions include:
- Microwave-assisted synthesis : Enhances reaction rates under high pressure.
- Bulky ligands : Use of Pd(PPh3)4 in Suzuki-Miyaura couplings minimizes side products .
Methodological Notes
- Avoiding commercial bias : Focus on peer-reviewed protocols over vendor-specific data (e.g., Aladdin’s synthesis guides are excluded per guidelines).
- Data validation : Cross-reference NMR shifts with PubChem entries (e.g., DTXSID60508411) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
